ACTH (4-10)

Descripción

Origin and Derivation of ACTH (4-10) from Adrenocorticotropic Hormone Research

Adrenocorticotropic hormone (ACTH), a 39-amino acid polypeptide, is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.orgfrontiersin.orgmayocliniclabs.com It is synthesized in the anterior pituitary gland from the larger precursor polypeptide, pro-opiomelanocortin (POMC). frontiersin.orgwikipedia.orgfrontiersin.org The processing of POMC is a complex, tissue-specific process. In the anterior pituitary, the prohormone convertase 1 (PC1) cleaves POMC to produce ACTH and other peptides. frontiersin.orgfrontiersin.org In other tissues, such as the hypothalamus and the intermediate lobe of the pituitary, further processing by enzymes like prohormone convertase 2 (PC2) cleaves ACTH into smaller peptides, including α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP). wikipedia.orgfrontiersin.orgfrontiersin.org

ACTH (4-10) is a heptapeptide (B1575542) fragment consisting of the amino acids from the 4th to the 10th position of the full ACTH molecule. oup.com This sequence, Met-Glu-His-Phe-Arg-Trp-Gly, is of particular scientific interest because it contains the core sequence His-Phe-Arg-Trp (HFRW), which is shared by other melanocortin peptides like α-MSH. frontiersin.orgoup.com This shared motif is responsible for binding to melanocortin receptors (MCRs), although ACTH (4-10) itself has different receptor affinities compared to the full ACTH hormone. frontiersin.orgoup.com While full-length ACTH primarily targets the melanocortin 2 receptor (MC2R) in the adrenal cortex to stimulate cortisol production, fragments like ACTH (4-10) are investigated for their effects on other melanocortin receptors (e.g., MC3R and MC4R) in the central nervous system, which are unrelated to adrenal stimulation. wikipedia.orgfrontiersin.orgaai.org The study of ACTH (4-10) emerged from observations that certain biological activities of ACTH were independent of its steroidogenic effects, leading researchers to explore the functions of its constituent fragments. nih.gov

Related Peptides and Analogues in Neuroendocrinology Research (e.g., Semax, ORG 2766, α-MSH, γ-MSH)

Research into ACTH (4-10) is closely linked with the study of several other peptides derived from POMC or synthetically created as analogues. These peptides are instrumental in neuroendocrinology for their diverse effects on the central nervous system.

Semax: A synthetic analogue of ACTH (4-10), Semax consists of the ACTH (4-7) fragment combined with the C-terminal tripeptide Pro-Gly-Pro (PGP). biotechpeptides.comnih.gov This modification was designed to increase its stability and biological activity. Research indicates that Semax has neuroprotective and nootropic (cognitive-enhancing) properties. nih.govpeptidesciences.comresearchgate.net Studies have shown it can promote neuron survival during hypoxia, modulate the expression of genes related to the immune and vascular systems after cerebral ischemia, and activate dopaminergic and serotoninergic systems in the brain. nih.govpeptidesciences.comresearchgate.net It has also been found to increase levels of brain-derived neurotrophic factor (BDNF). biotechpeptides.compeptidesciences.com

α-Melanocyte-Stimulating Hormone (α-MSH): As a naturally occurring 13-amino acid peptide derived from the cleavage of ACTH, α-MSH shares the core sequence of ACTH (4-10). wikipedia.orgoup.com It is known for its potent anti-inflammatory and immunomodulatory effects, often mediated by the melanocortin 1 receptor (MC1R). oup.comnih.gov In the central nervous system, α-MSH is involved in regulating appetite and sexual behavior via the MC4R. wikipedia.org Research has demonstrated its ability to reduce the concentration of pro-inflammatory mediators, protect organs from inflammatory damage, and potentially act as an antimicrobial peptide. oup.comnih.gov Recent studies also suggest a therapeutic potential for α-MSH in promoting corneal healing and regeneration. news-medical.net

γ-Melanocyte-Stimulating Hormone (γ-MSH): Also derived from the POMC precursor, γ-MSH peptides are structurally analogous to ACTH (4-10) and are studied for their distinct physiological roles. nih.govphysiology.org Research has highlighted their significant cardiovascular and natriuretic (sodium-excreting) actions, which are substantially more potent than those of ACTH (4-10). nih.govphysiology.org These effects are believed to be mediated through the central nervous system and the melanocortin 3 receptor (MC3R) to regulate blood pressure and sodium balance. nih.govnih.gov Studies suggest that γ-MSH may not act directly on the kidney but rather through central neural pathways that control renal function. nih.gov

| Peptide/Analogue | Origin/Relationship to ACTH | Key Research Findings in Neuroendocrinology |

|---|---|---|

| Semax | Synthetic analogue of ACTH (4-10). biotechpeptides.comnih.gov | Exhibits neuroprotective and nootropic effects; increases BDNF levels; activates dopamine (B1211576) and serotonin (B10506) systems; modulates gene expression related to immune and vascular systems in brain ischemia. biotechpeptides.comnih.govpeptidesciences.comresearchgate.net |

| ORG 2766 | Synthetic analogue of ACTH (4-9). | Investigated for neurotropic effects; showed an activating influence in some studies on autism, decreasing stereotypic behavior. |

| α-MSH | Naturally derived from the cleavage of ACTH; shares the core (4-10) sequence. wikipedia.org | Potent anti-inflammatory and immunomodulatory effects; regulates appetite and energy homeostasis via central MC4R; shows therapeutic potential in corneal healing. oup.comnews-medical.net |

| γ-MSH | Naturally derived from the POMC precursor; analogous to ACTH (4-10). nih.govphysiology.org | Possesses potent cardiovascular and natriuretic effects, much greater than ACTH (4-10); regulates blood pressure and sodium balance via central MC3R. nih.govphysiology.orgnih.gov |

Historical Trajectory and Evolution of Research on ACTH (4-10)

The scientific journey of ACTH research began with its discovery in 1933 and its subsequent identification as the primary stimulator of the adrenal cortex. wikipedia.orgfrontiersin.org Early research, spanning from the 1930s to the 1950s, was dominated by the work of figures like Hans Selye, who established the concept of stress and the role of the HPA axis, focusing on the endocrine functions of full-length ACTH and its downstream hormonal effects. frontiersin.orgnih.gov

A significant shift occurred in the latter half of the 20th century as researchers began to uncover extra-adrenal effects of ACTH. It was observed that the hormone could influence behavior and learning in animals, even in those whose adrenal glands had been removed, suggesting a direct action on the central nervous system. This led to the hypothesis that specific fragments of the ACTH molecule were responsible for these neurotropic activities.

Subsequent studies systematically investigated various fragments of ACTH, leading to the identification of ACTH (4-10) as a key sequence possessing behavioral effects without the steroidogenic properties of the parent hormone. nih.gov Research in the 1970s and 1980s explored the effects of ACTH (4-10) and its analogues, like ORG 2766, on attention, memory, and neuronal regeneration. karger.com These investigations confirmed that the peptide could modulate selective attention and accelerate the maturation of neuromuscular systems in animal models.

However, after this initial wave of interest, research into the therapeutic potential of ACTH and its fragments appeared to decline, with a greater focus placed on its downstream pathways, such as glucocorticoids. frontiersin.org More recently, there has been a renewed call to re-evaluate the non-canonical effects of ACTH and its derivatives, spurred by advances in molecular biology and a better understanding of the melanocortin receptor system. frontiersin.org Contemporary research now employs advanced techniques to explore its mechanisms of action at the genetic and cellular levels, such as its influence on gene expression in brain ischemia and its interaction with neurotransmitter systems. nih.govpeptidesciences.com

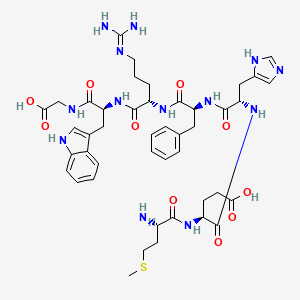

Structure

2D Structure

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUASBAIUJHAN-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031210 | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4037-01-8 | |

| Record name | Acth (4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOTROPIN (4-10) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Acth 4 10 Activity

Receptor Binding and Activation Profiles

The biological effects of ACTH (4-10) are initiated by its binding to and activation of specific receptors, primarily within the melanocortin receptor (MCR) family. caymanchem.com The MCR family consists of five G protein-coupled receptors (MC1R-MC5R) that mediate a wide range of physiological functions. medchemexpress.comfrontiersin.org While the full ACTH peptide is the only endogenous ligand that strongly activates the MC2R to regulate steroid production, its fragments, including ACTH (4-10), interact with other MCR subtypes. frontiersin.orgmdpi.com

Melanocortin Receptor Interactions (MC3R, MC4R)

ACTH (4-10) functions as an agonist for both the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R). caymanchem.com Research using human recombinant receptors has determined the potency of ACTH (4-10) in activating these receptors. It demonstrates a significantly higher potency for MC3R compared to MC4R. caymanchem.com

Activation studies have yielded the following data:

MC3R: ACTH (4-10) activates the human MC3R with an EC50 value of 23 nM. caymanchem.com

MC4R: The peptide activates the human MC4R with an EC50 value of 330 nM. caymanchem.com

The activation of MC3R and MC4R, which are primarily expressed in the central nervous system, is believed to mediate many of the neuropeptidergic effects of melanocortins, including roles in energy homeostasis. medchemexpress.comoup.comnih.gov Studies in knockout mice have shown that both MC3R and MC4R are vital for the regulation of energy balance. oup.comnih.gov ACTH itself can bind to all five MCR subtypes, but with varying affinities. mdpi.combiorxiv.org The activation of MC4R, in particular, has been linked to neuroprotective effects and the mitigation of anxiety-like behaviors. biorxiv.orgeneuro.org

| Receptor | EC50 (nM) | Reference |

|---|---|---|

| MC3R | 23 | caymanchem.com |

| MC4R | 330 | caymanchem.com |

Comparative Receptor Affinity and Selectivity Studies

Comparative studies analyzing the binding of ACTH (4-10) and its analogues to different melanocortin receptors reveal important details about its selectivity. While ACTH (4-10) binds to several MCRs, its affinity varies. For instance, compared to the related peptide desacetyl-α-MSH, ACTH (4-10) has a markedly lower affinity for MC4-R, being about 1,000 times less potent. karger.com

Studies on substituted analogues of ACTH (4-10) have further illuminated the role of specific amino acid residues in receptor binding. For example, the analogue [Phe-I7]ACTH(4-10) showed a higher affinity for MC3R and MC4R compared to the parent ACTH (4-10) peptide. nih.gov In contrast, the [Ala6]ACTH(4-10) analogue did not bind to the MC1 receptor but displayed the highest affinity for the MC4 receptor, highlighting the critical role of the Histidine-6 residue for MC1R interaction. nih.gov

| Analogue | MC1R Affinity | MC3R Affinity | MC4R Affinity | Reference |

|---|---|---|---|---|

| ACTH (4-10) | Binds | Binds | Binds | nih.gov |

| [Phe-I7]ACTH(4-10) | Lower than ACTH (4-10) | Higher than ACTH (4-10) | Higher than ACTH (4-10) | nih.gov |

| [Ala6]ACTH(4-10) | No Binding | Binds | Highest Affinity | nih.gov |

Role of Melanocortin Receptor Accessory Proteins (MRAPs) in Receptor Functionality

Melanocortin receptor accessory proteins (MRAPs) are crucial regulators of MCR function. frontiersin.org There are two main MRAPs: MRAP and MRAP2. MRAP is essential for the proper trafficking and function of the MC2R, the specific receptor for ACTH. frontiersin.orgnih.govpnas.org

MRAP2, which shares about 40% sequence homology with MRAP, is predominantly expressed in the hypothalamus and plays a significant role in modulating the function of other melanocortin receptors, including MC3R and MC4R. frontiersin.orgnih.govnih.gov Research has shown that MRAP2 can interact with all five MCRs. oup.comnih.gov Strikingly, the co-expression of MRAP2 can transform MC4R, which is typically a receptor for MSH peptides, into a functional receptor for ACTH with a sensitivity similar to that of MC2R. oup.comnih.gov In chickens, MRAP2 was found to enhance the sensitivity of both MC3R and MC4R to ACTH, effectively making them ACTH-preferring receptors. bioscientifica.com MRAP2 can also modulate the constitutive activity of MC3R and MC4R. frontiersin.orgbioscientifica.com This modulation by MRAP2 introduces a new layer of regulation for melanocortin signaling, with potential implications for energy balance and obesity. oup.comnih.gov

Neurotransmitter System Modulation

Beyond direct receptor activation, ACTH (4-10) and its analogues exert influence over major neurotransmitter systems in the brain, including the dopaminergic and serotoninergic systems. These interactions are central to the peptide's nootropic and behavioral effects.

Dopaminergic System Interactions

The melanocortin and dopaminergic systems are closely linked. nih.gov While systemic administration of the ACTH (4-10) analogue Semax does not appear to alter the baseline concentrations of dopamine (B1211576) or its metabolites in the striatum, it significantly enhances the effects of dopamine-releasing agents. mdpi.comresearchgate.net For example, when administered before D-amphetamine, Semax dramatically potentiates the amphetamine-induced increase in extracellular dopamine levels and associated locomotor activity. nih.gov This suggests a modulatory role for ACTH (4-10)-like peptides on dopaminergic neurotransmission, possibly through interactions with dopamine autoreceptors. researchgate.net Dopamine itself is known to exert a generally inhibitory influence on ACTH release. tandfonline.com Some studies suggest that ACTH peptides may bind directly to dopamine D2 receptors. mdpi.com

Serotoninergic System Interactions

ACTH (4-10) and its analogues also modulate the serotoninergic system. Subchronic peripheral administration of ACTH (4-10) has been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in catecholamine synthesis, in the locus coeruleus. mdpi.com More directly, the ACTH (4-10) analogue Semax has been found to significantly increase the levels of serotonin (B10506) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the striatum. mdpi.comnih.govresearchgate.net This points to an increased functional activity of the brain's serotonergic system following administration of the peptide. researchgate.net

Acetylcholinergic System Modulation

The neuropeptide ACTH (4-10) and its analogs have been shown to influence the cholinergic system, which is critical for cognitive functions such as learning and memory. Research indicates that these peptides can modulate the synthesis and release of acetylcholine (B1216132). frontiersin.orgcapes.gov.br This interaction is considered a key component of their neurotropic activity. Studies suggest that ACTH-like peptides may facilitate neurotransmission within cholinergic pathways, contributing to their effects on attention and cognitive performance. capes.gov.brnih.gov The modulation of the cholinergic system is a significant aspect of the peptide's mechanism of action in the central nervous system. frontiersin.orgfrontiersin.org

Glutamatergic Pathway Antagonism

ACTH (4-10) demonstrates antagonistic properties within the glutamatergic system, the primary excitatory neurotransmitter network in the brain. In vitro studies have revealed that ACTH (4-10) can inhibit the binding of L-[3H]glutamate to its receptors in a concentration-dependent manner. nih.gov This suggests a direct antagonistic action at glutamate (B1630785) binding sites. nih.gov Further research using ACTH(4-9) analogs showed that the peptide could counteract the behavioral effects induced by NMDA, a glutamate receptor agonist. jneurosci.org This antagonism of the glutamatergic pathway may underlie some of the peptide's anticonvulsant and neuroprotective effects, as excessive glutamate activity is linked to excitotoxicity and neuronal damage. nih.govd-nb.info

| Receptor Ligand | Observed Effect of ACTH (4-10) | Reference |

|---|---|---|

| L-[3H]glutamate | Concentration-dependent inhibition of binding | nih.gov |

| [3H]muscimol (GABA-A Agonist) | Concentration-dependent inhibition of binding | nih.gov |

| [3H]flunitrazepam (Benzodiazepine) | Binding not affected | nih.gov |

GABAergic System Modulation and Benzodiazepine (B76468) Receptor Complex Interactions

The interaction of ACTH (4-10) with the GABAergic system, the main inhibitory network in the CNS, is complex. Studies have shown that ACTH (4-10) can inhibit the binding of the GABA-A receptor agonist [3H]muscimol. nih.gov Furthermore, the peptide fragment was found to inhibit GABA-stimulated [3H]flunitrazepam binding, indicating an interaction with the GABA-A receptor complex. nih.gov However, it did not directly affect the binding of the benzodiazepine flunitrazepam itself. nih.gov This suggests that while ACTH (4-10) modulates the function of the GABA-A receptor, its mechanism is distinct from classical benzodiazepines, which enhance GABAergic neurotransmission by binding to a specific site on the receptor complex. nih.govnih.gov This modulation of the primary inhibitory system may contribute to the peptide's broader effects on neuronal excitability and central nervous system regulation. psychiatrist.com

Intracellular Signaling Pathways Mediated by ACTH (4-10)

While the full ACTH molecule primarily signals through the melanocortin 2 receptor (MC2R) to activate the cAMP/PKA pathway, the fragment ACTH (4-10) and its analogs engage in more diverse signaling mechanisms that are independent of steroidogenesis. numberanalytics.comnih.gov The neurotropic effects of ACTH (4-10) are often mediated through other melanocortin receptors, such as the MC4R. nih.goveneuro.org Activation of these receptors can trigger various intracellular cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway. numberanalytics.com The neuroprotective and cognitive effects of the ACTH (4-10) analog, Semax, are linked to its ability to stimulate the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB. nih.govnih.gov This activation leads to the tyrosine phosphorylation of TrkB, initiating downstream signaling cascades that support neuronal survival and plasticity. nih.gov

Neurotrophic and Neuroprotective Mechanisms

A key neurotrophic mechanism of ACTH (4-10) involves the modulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. tandfonline.com The ACTH (4-10) analog, Semax, has been shown to rapidly increase the expression of BDNF and its high-affinity receptor, TrkB (Tropomyosin receptor kinase B), in brain regions such as the hippocampus and basal forebrain. nih.govnih.gov

Research in rat models demonstrates that a single application of Semax leads to a significant upregulation of both BDNF and TrkB mRNA and protein levels. nih.gov This is accompanied by an increase in the tyrosine phosphorylation of the TrkB receptor, which is indicative of its activation. nih.gov The cognitive-enhancing effects of Semax are believed to be associated, at least in part, with this increased expression and activation of the hippocampal BDNF/TrkB system. nih.govresearchgate.net This suggests that ACTH (4-10) exerts its neuroprotective and nootropic effects by harnessing the brain's own trophic support systems.

| Parameter | Observed Increase (Fold-Change) | Reference |

|---|---|---|

| BDNF Protein Levels | 1.4-fold | nih.gov |

| TrkB Tyrosine Phosphorylation | 1.6-fold | nih.gov |

| Exon III BDNF mRNA Levels | 3-fold | nih.gov |

| TrkB mRNA Levels | 2-fold | nih.gov |

ACTH (4-10) has been demonstrated to possess anti-apoptotic, or cell-protective, properties. In a study on ischemia-reperfusion injury in isolated rat hearts, pretreatment with ACTH (4-10) resulted in a significant reduction in apoptosis. nih.gov This protective effect was quantified by a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Furthermore, transcriptome analysis following cerebral ischemia has shown that while injury activates a large number of genes involved in apoptosis, treatment with the ACTH (4-10) analog Semax can normalize the expression of many of these genes, suggesting a compensatory, anti-apoptotic effect. mdpi.com This ability to attenuate programmed cell death is a critical component of the peptide's neuroprotective profile, particularly under conditions of cellular stress and injury. jneurosci.org

Anti-excitotoxic Effects in Neural Tissues

The neuropeptide ACTH (4-10), a fragment of the adrenocorticotropic hormone, exhibits significant neuroprotective properties, including the mitigation of excitotoxic damage in neural tissues. frontiersin.org Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters, such as glutamate, leads to neuronal damage and death. d-nb.info This phenomenon is a key component in the secondary injury cascade following insults like spinal cord injury and traumatic brain injury. d-nb.infonih.gov

Research indicates that ACTH and its analogues can protect neurons from such inflammatory and excitotoxic insults. frontiersin.org Studies have demonstrated that ACTH can down-regulate the expression of corticotropin-releasing hormone (CRH) in the amygdala, a neuropeptide involved in neuroimmune functions. nih.gov Furthermore, ACTH (4-9), a related fragment, has been shown to have a protective effect against dexamethasone-induced neuronal degeneration in the hippocampus. nih.govane.pl This protective action is linked to its ability to inhibit apoptotic processes in neurons, potentially through an antagonistic action on NMDA receptors, which are key mediators of glutamate excitotoxicity. ane.pl In models of seizure-induced excitability, ACTH immunoreactivity was significantly increased in interneurons, suggesting a role in reducing excitotoxicity. phoenixpeptide.com These findings collectively suggest that ACTH (4-10) contributes to neural tissue preservation by counteracting the damaging cascade of excitotoxicity.

Immunomodulatory and Anti-inflammatory Mechanisms

ACTH (4-10) demonstrates potent immunomodulatory and anti-inflammatory effects, primarily through the regulation of cytokine expression and the modulation of glial cell activity. These actions are central to its neuroprotective capacity, particularly in the context of neuroinflammation that accompanies central nervous system (CNS) injuries.

ACTH (4-10) has been shown to effectively down-regulate the expression of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). d-nb.infonih.gov Following an injury to the CNS, such as a spinal cord injury (SCI), a robust inflammatory response is initiated, characterized by the release of these cytokines. nih.govnih.gov IL-6 and IL-8 play a crucial role in the inflammatory cascade, with IL-8 acting as a chemoattractant for inflammatory cells like neutrophils. d-nb.info

A study utilizing a rat model of SCI demonstrated that the administration of an ACTH (4-10) analog, ACTH(4–10)Pro8-Gly9-Pro10, could significantly reduce the expression of both IL-6 and IL-8 at the site of injury. d-nb.infonih.gov The reduction in these pro-inflammatory mediators was observed in both mild and severe SCI models at 3 and 6 hours post-injury. d-nb.infonih.gov Notably, in cases of severe SCI, the administration of the ACTH (4-10) analog led to a significantly lower expression of IL-6 and IL-8 in the 3-hour observation group compared to the 6-hour group, highlighting the importance of early administration for modulating the acute inflammatory response. nih.gov

Table 1: Effect of ACTH(4-10)Pro8-Gly9-Pro10 on Pro-inflammatory Cytokine Expression in Severe Spinal Cord Injury

| Cytokine | Observation Time | Treatment Group | Mean Expression Level | Comparison to Control |

| IL-6 | 3 hours | ACTH (4-10) Analog | Significantly Lower | Lower than control |

| 6 hours | ACTH (4-10) Analog | Lower | Lower than control | |

| IL-8 | 3 hours | ACTH (4-10) Analog | Significantly Lower | Lower than control |

| 6 hours | ACTH (4-10) Analog | Lower | Lower than control | |

| Data derived from a study on Sprague Dawley rats with severe spinal cord injury. d-nb.infonih.gov |

In addition to suppressing pro-inflammatory cytokines, ACTH (4-10) actively promotes an anti-inflammatory environment by enhancing the expression of beneficial anti-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13). unair.ac.idresearchgate.netdoi.org These cytokines are crucial for resolving inflammation and promoting tissue repair. f1000research.com

In a study on acute spinal cord injury in rats, intranasal administration of an ACTH (4-10) analog resulted in a notable increase in the expression of IL-4, IL-10, and IL-13. unair.ac.idresearchgate.net In rats with mild SCI, the treatment led to higher levels of all three anti-inflammatory cytokines at 3 hours post-injury. unair.ac.idresearchgate.net In the severe SCI group, treated rats showed greater levels of IL-10 and IL-13 at 3 hours, and IL-4 and IL-10 at 6 hours compared to the placebo group. unair.ac.idresearchgate.net This demonstrates the peptide's ability to shift the cytokine balance towards an anti-inflammatory phenotype, which is conducive to neuroprotection.

Table 2: Effect of ACTH(4-10)Pro8-Gly9-Pro10 on Anti-inflammatory Cytokine Expression in Spinal Cord Injury

| Injury Severity | Observation Time | Increased Cytokine Expression |

| Mild | 3 hours | IL-4, IL-10, IL-13 |

| 6 hours | IL-10, IL-13 (significant elevation) | |

| Severe | 3 hours | IL-10, IL-13 |

| 6 hours | IL-4, IL-10 | |

| Data from a study on Sprague Dawley rats with spinal cord injury. unair.ac.idresearchgate.net |

Glial cells, particularly astrocytes, are key players in the brain's response to injury and inflammation. bioscientifica.com Astrocytes can become reactive in response to insults, producing inflammatory mediators. bioscientifica.com ACTH (4-10) and related melanocortins can modulate the function of these cells, contributing to their anti-inflammatory and neuroprotective effects.

Research has shown that the melanocortin receptor subtype 4 (MC4R) is present in astrocytes. bioscientifica.com Activation of MC4R in astrocytes can promote anti-inflammatory effects. nih.gov Following an injury, such as early life seizures, there is an indication of enhanced astrocytic activation and gliosis, marked by an increase in glial fibrillary acidic protein (GFAP). nih.goveneuro.org Studies have shown that ACTH treatment can help normalize the levels of important astrocytic proteins like GFAP and aquaporin-4. nih.goveneuro.org A synthetic analog of ACTH has been found to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity in astrocytes. gssrr.org By modulating astrocyte activity, ACTH (4-10) can influence the inflammatory environment of the CNS and support cellular repair processes. gssrr.org For instance, faster administration of an ACTH (4-10) analog after spinal cord compression has been correlated with a lower level of cell damage to astrocytes. gssrr.org

Neurobiological and Behavioral Effects of Acth 4 10

Cognitive Function Enhancement

Research suggests that ACTH (4-10) plays a significant role in modulating various cognitive domains. Its effects are particularly noted in the realms of attention and memory, where it has been shown to influence both the electrophysiological and behavioral aspects of these processes.

ACTH (4-10) has been identified as a potent modulator of attentional processes. nih.gov Studies have consistently pointed towards its ability to influence selective attention, a critical cognitive function for filtering relevant from irrelevant information in the environment. The primary effect appears to be a modification of how the brain allocates attentional resources. nih.govescholarship.org

Event-Related Potentials (ERPs) provide a non-invasive method to study the electrophysiological correlates of cognitive processes. Specific ERP components, such as the Nd component (Negative Displacement) and Processing Negativity (PN), are considered reliable neurophysiological indicators of selective attention. nih.gov

Research has shown that the administration of ACTH (4-10) can significantly alter these ERP components. In studies utilizing dichotic listening tasks, where subjects are instructed to attend to auditory stimuli in one ear while ignoring stimuli in the other, ACTH (4-10) has been found to reduce the amplitude of the Nd component. nih.govnih.gov This reduction is interpreted as a diminished focusing of attention. karger.com The effect on the Nd has been observed to be dose-dependent, with increasing doses of ACTH (4-10) leading to a linear decrease in its amplitude. nih.gov

Table 1: Effects of ACTH (4-10) on ERP Correlates of Attention

| ERP Component | Task Paradigm | Observed Effect of ACTH (4-10) | Interpretation | Citation |

|---|---|---|---|---|

| Nd (Negative Displacement) | Dichotic Listening Task | Reduced amplitude | Diminished selective/controlled processing of stimuli | nih.govnih.gov |

| Processing Negativity (PN) | Auditory Selective Attention Task | Reduced amplitude over frontal and central areas | Diminished focusing of attention | karger.com |

| P300 | Dichotic Listening Task | Reduced amplitude following attended stimuli | Impaired controlled stimulus processing | nih.gov |

In contrast to some electrophysiological findings suggesting a reduction in focused attention, behavioral studies have indicated that ACTH (4-10) can facilitate visual attentional functioning. nih.gov One notable study demonstrated that subjects who received ACTH (4-10) showed improved visual attention. nih.gov

A key paradigm used to assess this has been the Sternberg Item Recognition Task. In this task, individuals with elevated endogenous ACTH levels, as well as normal adults after exogenous administration of ACTH (4-10), exhibited significantly reduced reaction times. nih.gov This pattern of response is suggestive of a facilitated visual attentional capacity rather than an alteration of more complex cognitive processing. nih.gov The prevailing interpretation is that ACTH (4-10) may enhance the efficiency of visual attention, potentially by improving the speed of stimulus detection and response. escholarship.org

The influence of ACTH (4-10) extends to memory, affecting both the consolidation of new memories and the retrieval of stored information. Its role in learning and memory has been a central focus of investigation, with evidence pointing towards a modulatory, rather than a direct enhancing or impairing, effect that can be context-dependent.

The effects of ACTH (4-10) on short-term memory are complex and appear to vary depending on the nature of the task. Some research suggests that ACTH (4-10) can improve short-term memory consolidation. sigmaaldrich.com For instance, in day-old chicks, ACTH (4-10) was found to enhance short-term memory retention levels in a passive avoidance learning task. nih.gov

However, studies in humans have yielded more equivocal results. While some early reports suggested a memory-enhancing effect, subsequent research has indicated that ACTH (4-10) may not affect unisensory short-term memory. nih.gov Furthermore, in more complex tasks that require significant attentional focus, such as a bisensory short-term memory task, ACTH (4-10) has been shown to impair performance. nih.gov This has led to the suggestion that ACTH (4-10) may act on general arousal processes rather than specifically on the focusing of attention required for complex memory tasks. nih.gov In one study, ACTH (4-10) was also found to acutely impair the recall of neutral words in a verbal short-term memory task. nih.gov

Table 2: Research Findings on ACTH (4-10) and Short-Term Memory

| Study Focus | Subject | Task | Key Finding | Citation |

|---|---|---|---|---|

| Short-term memory retention | Day-old chicks | Passive avoidance | Enhanced retention levels | nih.gov |

| Unisensory short-term memory | Young adult male volunteers | Unisensory memory tasks | No effect | nih.gov |

| Bisensory short-term memory | Young adult male volunteers | Bisensory memory task | Impaired performance | nih.gov |

| Verbal short-term memory | Healthy human subjects | Verbal recall of different word categories | Impaired recall of neutral words | nih.gov |

A significant body of research, primarily from animal models, indicates that ACTH (4-10) can facilitate the acquisition phase of learning. nih.gov This effect is particularly prominent in avoidance learning paradigms. For example, ACTH (4-10) has been shown to improve the acquisition of a shuttle-box avoidance response in hypophysectomized rats. karger.com Similarly, it has been demonstrated to facilitate active and passive avoidance acquisition. sigmaaldrich.com

Studies have also explored its effects in different learning contexts. In rats with learning deficits induced by prenatal alcohol exposure, administration of ACTH (4-10) during behavioral testing led to a significant improvement in their ability to acquire an active avoidance response. nih.gov However, it is noteworthy that in some experimental setups, such as those involving imitation learning in rats for a bar-press response, ACTH (4-10) did not produce significant effects on acquisition compared to saline controls. nih.gov

The mechanisms underlying the facilitation of learning acquisition by ACTH (4-10) are thought to be related to its influence on attentional processes or motivation, rather than a direct effect on memory storage itself. karger.comnih.gov For instance, it has been suggested that ACTH (4-10) may counteract a loss of motivation that typically occurs in continuous performance tasks. karger.com

Cognitive Performance in Specific Research Populations (e.g., aging, mild senile organic brain syndrome, cognitively impaired subjects)

Research into the effects of Adrenocorticotropic Hormone (4-10) (ACTH (4-10)) has shown potential influences on cognitive functions, particularly in populations experiencing age-related cognitive changes. Studies focusing on older adults and those with specific cognitive impairments have explored the peptide's impact on various aspects of performance, such as memory and reaction time.

In a study involving volunteers over the age of sixty who presented with mild senile organic brain syndrome, administration of ACTH (4-10) was associated with enhanced retrieval from memory. nih.gov The same study noted that the compound appeared to delay the onset of increased latency in reaction time, suggesting a positive effect on cognitive processing speed. nih.gov

Another investigation focused on a population of normal aging subjects with a mean age of 65.6 years. nih.gov The findings from this research indicated a dose-related improvement in reaction time following the administration of ACTH (4-10). nih.gov These results have led researchers to suggest that ACTH (4-10) may exert its influence by acting on attentional or arousal processes. nih.gov Further research has also been conducted in aged subjects with mild cognitive impairment, adding to the body of evidence concerning the peptide's effects in aging populations. karger.com

Table 1: Effects of ACTH (4-10) on Cognitive Performance in Research Populations

| Study Population | Key Findings | Reference |

|---|---|---|

| Volunteers (>60 years) with Mild Senile Organic Brain Syndrome | Enhanced memory retrieval; Delayed increase in reaction time latency. | nih.gov |

| Normal Aging Subjects (Mean age 65.6 years) | Dose-related improvement in reaction time; Suggests action on attentional/arousal processes. | nih.gov |

| Aged Subjects with Mild Cognitive Impairment | Investigated for effects on cognitive performance. | karger.com |

Affective and Emotional State Modulation

ACTH (4-10) has been observed to modulate affective states and mood. A significant study involving elderly volunteers with mild senile organic brain syndrome reported notable changes in mood dimensions. nih.gov Following the administration of ACTH (4-10), subjects were reported to experience a reduction in feelings of depression and confusion, coupled with an increase in vigor. nih.gov This suggests a potential role for the peptide in alleviating negative mood states while enhancing feelings of energy and vitality. The broader family of adrenocorticotropic hormones has long been associated with mood changes, with studies noting that ACTH may produce more pronounced emotional effects than cortisone. psu.edu

Investigations using animal models have provided evidence for the role of ACTH and its analogues in regulating anxiety-like behaviors. In studies involving mice that experienced early life seizures (ELS), which is associated with long-term anxiety, treatment with ACTH was found to ameliorate anxiety-like behavior. biorxiv.orgeneuro.org This effect was observed in tasks such as the light/dark box test, where ACTH-treated ELS mice spent significantly more time in the light zone compared to untreated ELS mice, indicating reduced anxiety. biorxiv.orgeneuro.org

The mechanism for this anxiolytic effect appears to be dependent on the melanocortin 4 receptor (MC4R), as the anxiety-reducing effects of ACTH were not observed in mice lacking this receptor. biorxiv.orgeneuro.org Furthermore, research on Semax, a synthetic analogue of ACTH (4-10), has shown that it can reduce anxiety-like behavior in rats, further supporting the role of this peptide family in anxiety modulation. nih.gov

The relationship between ACTH (4-10) and aggression is complex, with evidence suggesting a modulatory role. Neuropeptides such as ACTH are recognized for their involvement in modulating aggressive behavior. nih.gov Research in animal models has indicated that the administration of ACTH fractions, specifically the 4-10 sequence, can induce aggression in mice. nih.gov

However, the effect is not straightforward and can be influenced by other biological factors. One study found that while ACTH alone did not significantly alter the aggressive behavior of resident mice, its effect was modified by co-injection with Immunoglobulin G (IgG) autoantibodies. pnas.org When ACTH was administered with IgG from violently aggressive human subjects, the latency to the first attack was reduced. pnas.org Conversely, when given with IgG from nonaggressive control subjects, aggressive behavior was inhibited. pnas.org This demonstrates that ACTH (4-10) can act as a modulator of aggression, with its ultimate effect being dependent on the broader neurobiological context.

Sensory Processing and Nociception

The ACTH peptide family is involved in the body's stress response, which includes the modulation of pain. The hypothalamic-pituitary-adrenal (HPA) axis, which involves the release of ACTH, plays a part in pain modulation. mdpi.com Acute stress is known to activate the HPA axis, which can lead to a transient suppression of pain, a phenomenon known as stress-induced analgesia. frontiersin.org

Research using Semax, an analogue of ACTH (4-10), has explored these effects more directly. In studies on rats subjected to stress, Semax was found to influence pain sensitivity. researchgate.net Specifically, it was observed to decrease the opioid-mediated form of stress-induced analgesia. researchgate.net This suggests that the peptide can alter the processing of pain signals within the context of the body's stress response. Other research has also noted that Semax possesses analgesic effects. researchgate.net The full picture of how ACTH directly influences pain sensation is still developing, as some pain symptoms in conditions with altered ACTH levels, such as Cushing's syndrome and Addison's disease, appear to be more directly related to glucocorticoid levels rather than ACTH itself. frontiersin.org

Motor Function and Neuromuscular Plasticity

The neuropeptide ACTH (4-10), a fragment of the adrenocorticotropic hormone, has demonstrated significant effects on motor function and the plasticity of the neuromuscular system. Research indicates its involvement in the regeneration of peripheral nerves, modulation of motor responsiveness, and influence on motivation-driven behaviors.

Studies on peripheral nerve injury in animal models have revealed that ACTH (4-10) plays a crucial role in the functional recovery and reorganization of motor units. Following a crush injury to a peripheral nerve, the administration of ACTH (4-10) has been shown to enhance neuromuscular activity. nih.gov This leads to a greater number of regenerated functional motor units compared to untreated subjects. nih.gov

A key finding is that ACTH (4-10) appears to preferentially accelerate the reformation and stabilization of small-sized motor units. nih.gov This is significant because the organized recovery of these smaller units is vital for the fine control of motor functions. nih.gov In untreated systems, the reorganization of regenerating nerves can be disorderly, but treatment with ACTH (4-10) promotes a more organized reestablishment of motor units. nih.gov This peptide is believed to influence neuronal maturation, particularly during critical periods of neuromuscular system development and organization. nih.gov The mechanism of action may involve effects on neurotransmitter synthesis and release, as well as changes in neuronal excitability. nih.gov

| Effect of ACTH (4-10) on Peripheral Nerve Regeneration | Observation | Significance |

| Motor Unit Number | Increased number of functional motor units post-injury. nih.gov | Enhanced neuromuscular recovery. |

| Motor Unit Size | Preferential acceleration of small-sized motor unit reformation. nih.gov | Improved fine motor control. nih.gov |

| Reorganization | Promotes more organized reestablishment of motor units. nih.gov | Contrasts with disorderly regeneration in untreated systems. nih.gov |

Research has shown that ACTH (4-10) can influence motor speed and reaction time in humans. In studies involving continuous performance tasks, individuals treated with ACTH (4-10) exhibited a greater improvement in reaction time over the course of the task compared to a placebo group. nih.gov This effect was particularly noticeable in the reduction of long reaction times, which tend to increase as a function of time on task due to factors like boredom and mental fatigue. nih.gov

These findings suggest that ACTH (4-10) may not directly impact skill acquisition but rather counteracts the decline in performance and motivation that typically occurs during prolonged tasks. nih.gov The peptide appears to have stimulant-like properties on behavior, potentially by acting on attentional or arousal processes, without directly affecting the central nervous and cardiovascular systems. nih.govkarger.com This is supported by the observation that the improvement in reaction time was dose-related in a study with aging subjects. nih.govkarger.com

| Study Focus | Task | Effect of ACTH (4-10) | Interpretation |

| Continuous Performance | Self-paced serial reaction task. nih.gov | Larger improvement in reaction time compared to placebo. nih.gov | Counteracts the build-up of reactive inhibition and motivation decline. nih.gov |

| Aging Subjects | Reaction time, short-term memory, perceptual and motor speed tasks. nih.govkarger.com | Dose-related improvement in reaction time. nih.govkarger.com | Suggests an effect on attentional/arousal processes. nih.govkarger.com |

Intracranial self-stimulation (ICS) is a behavioral paradigm used to study the rewarding effects of direct electrical stimulation of brain areas involved in motivation and reinforcement. Research into the effects of ACTH-related peptides on ICS has provided insights into their influence on motivated behaviors.

While direct studies on ACTH (4-10) and ICS are limited, research on a related synthetic analog of ACTH (4-9), known as Org 2766, has shown that it can affect ICS. umich.edu In these studies, the highest doses of Org 2766 reliably increased the rate of self-stimulation, suggesting an enhancement of the rewarding properties of the stimulation. umich.edu This effect was observed without remarkable changes in general activity levels, indicating a specific influence on motivational processes rather than a general increase in motor activity. umich.edu Other reports also suggest that ACTH analogs can have attentional effects that are not readily apparent in general activity measures. umich.edu Furthermore, subcutaneous administration of a different analog, [D-Phe7]-ACTH 4-10, was found to decrease electrical self-stimulation behavior elicited from the medial septal area. nih.gov These findings, although involving analogs, suggest that peptides related to ACTH (4-10) are active in a variety of motivated tasks. umich.edu

| Compound | Effect on ICS | Associated Findings |

| Org 2766 (ACTH 4-9 analog) | Increased responding at higher doses. umich.edu | No significant changes in general activity. umich.edu |

| [D-Phe7]-ACTH 4-10 | Decreased self-stimulation from the medial septal area. nih.gov | Naltrexone did not prevent this inhibitory effect. nih.gov |

Investigational Therapeutic Potential of Acth 4 10 and Analogues

Neurological Disorder Research

Research into ACTH (4-10) and its analogues has revealed significant potential in the context of various neurological disorders. These peptides are explored for their ability to offer neuroprotection, reduce inflammation, and improve functional outcomes in conditions ranging from acute injuries like stroke and spinal cord injury to chronic degenerative diseases.

Interventions in Ischemic Stroke

The neuroprotective effects of ACTH (4-10) and its analogues have been a key area of investigation in ischemic stroke. mdpi.com The synthetic analogue Semax (Met-Glu-His-Phe-Pro-Gly-Pro), which is based on ACTH (4-10), has been noted for its nootropic and neuroprotective capabilities. mdpi.com Studies have shown that Semax can improve survival rates in animals after an ischemic stroke and lessen the severity of neurological deficits. mdpi.com

Clinical research involving patients in the acute phase of hemispheric ischemic stroke suggests that incorporating Semax into intensive therapy regimens can accelerate the recovery of damaged neurological functions. nih.gov This includes improvements in both general cerebral and specific focal deficits, particularly motor disorders. nih.gov The mechanisms behind these effects are thought to involve the modulation of gene expression in the brain. For instance, research using RNA-Seq has identified differentially expressed genes in the frontal cortex of rats following transient middle cerebral artery occlusion that are associated with the administration of Semax and another analogue, ACTH(6-9)PGP. mdpi.com These peptides appeared to significantly counteract the disturbances in gene expression profiles caused by ischemia. mdpi.com

Another analogue, known as ACTH4–10Pro8-Gly9-Pro10, is also being studied for its potential in stroke treatment.

Table 1: Research Findings on ACTH (4-10) Analogues in Ischemic Stroke

| Compound/Analogue | Research Model | Key Findings |

|---|---|---|

| Semax | Clinical (Human) | Accelerated restoration of damaged neurological functions, particularly motor skills, in acute ischemic stroke patients. nih.gov |

| Semax | Animal (Rat) | Improved survival and reduced neurological deficits post-stroke. mdpi.com Modulated gene expression in the ischemic brain, counteracting ischemia-induced changes. mdpi.com |

| ACTH(6-9)PGP | Animal (Rat) | Showed a neuroprotective effect and influenced gene expression in the ischemic brain. mdpi.com |

Applications in Traumatic Brain Injury Recovery

Following a traumatic brain injury (TBI), secondary injury processes, including neuronal apoptosis, contribute significantly to tissue damage. Research has focused on the neuroprotective potential of ACTH (4-10) analogues in mitigating this damage. One such analogue, ACTH4-10Pro8Gly9Pro10, has been investigated for its effect on anti-apoptotic proteins.

In a study involving patients with moderate head injury, administration of ACTH4-10Pro8Gly9Pro10 was compared to standard treatment and treatment with simvastatin. The results showed that the group receiving the ACTH analogue had a significantly higher increase in serum levels of Bcl-2, an anti-apoptotic protein, from day 1 to day 5 post-injury. This biochemical finding was also associated with a significantly shorter hospital stay for the patients in this group. While a direct correlation between the clinical outcome as measured by the Barthel Index and Mini-Mental State Examination (MMSE) and serum Bcl-2 levels was not found to be statistically significant, the increase in the anti-apoptotic protein and reduced hospitalization time point towards a potential therapeutic benefit.

The frequency of ACTH deficiency itself can range from 4% to 78% in the acute phase of TBI, highlighting the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov While many of these acute disturbances may resolve, some deficiencies can persist long-term, affecting recovery. psychiatryonline.orgoup.com Studies have reported persistent ACTH deficiency in 4% to 6.6% of TBI patients years after the initial injury. oup.com

Table 2: Research Findings on ACTH (4-10) Analogue in Traumatic Brain Injury

| Compound/Analogue | Study Population | Key Findings |

|---|---|---|

| ACTH4-10Pro8Gly9Pro10 | Human (Moderate Head Injury) | Significantly increased serum levels of the anti-apoptotic protein Bcl-2. Associated with a significantly shorter length of hospital stay. |

Strategies for Spinal Cord Injury Management

Spinal cord injury (SCI) triggers a potent inflammatory response that contributes to secondary damage and long-term disability. gssrr.orgd-nb.info A primary goal in SCI treatment is to mitigate this inflammation. gssrr.org The synthetic analogue ACTH4–10Pro8-Gly9-Pro10 has been a focus of research for its anti-inflammatory properties in SCI models. d-nb.infonih.govunair.ac.id

Studies in animal models of SCI have demonstrated that this peptide can significantly reduce the expression of key inflammatory cytokines. d-nb.infonih.gov Specifically, its administration led to a decrease in the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in spinal cord tissue following both mild and severe compression injuries. d-nb.infonih.gov The reduction in these inflammatory markers was observed at both 3-hour and 6-hour time points post-injury. d-nb.infonih.gov Furthermore, research has shown that this analogue can improve the neutrophil profile in the injured spinal cord, with a significant reduction in neutrophil levels observed 6 hours after injury compared to controls. unair.ac.id

Beyond its effects on cytokines and neutrophils, ACTH4-10Pro8-Gly9-Pro10 is thought to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key modulator of synaptic plasticity in astrocytes. gssrr.org By reducing inflammation and potentially promoting neurotrophic factor expression, the peptide may help limit glial formation and irreversible inflammatory damage. d-nb.infonih.gov Research also suggests that this analogue can reduce the extent of cell damage to astrocytes in the spinal cord and may accelerate the recovery of motor function post-injury. gssrr.org

Table 3: Research Findings on ACTH (4-10) Analogue in Spinal Cord Injury

| Compound/Analogue | Research Model | Key Findings |

|---|---|---|

| ACTH4–10Pro8-Gly9-Pro10 | Animal (Rat/Mouse) | Reduced expression of inflammatory cytokines IL-6 and IL-8 in both mild and severe SCI. d-nb.infonih.gov Decreased neutrophil infiltration at the injury site. unair.ac.id Stimulated expression of Brain-Derived Neurotrophic Factor (BDNF). gssrr.org Reduced astrocyte cell damage and tended to improve motor function recovery. gssrr.org |

Addressing Cognitive Impairments in Degenerative Neurological Conditions

The potential of ACTH (4-10) and its analogues to address cognitive deficits is a significant area of research, particularly for degenerative conditions like Alzheimer's disease. nih.govresearchwithrutgers.com The analogue Semax has been shown to exert neuroprotective effects on cholinergic neurons of the basal forebrain, which are known to degenerate in Alzheimer's dementia. nih.govresearchwithrutgers.com In vitro studies using primary cultures from rat basal forebrain demonstrated that Semax could increase the survival of cholinergic neurons by approximately 1.5 to 1.7-fold. nih.govresearchwithrutgers.com Moreover, Semax stimulated the activity of choline (B1196258) acetyltransferase, a key enzyme in acetylcholine (B1216132) synthesis, without affecting the numbers of other neuronal types like GABA-ergic neurons. nih.govresearchwithrutgers.com

Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and resulting hypercortisolemia are considered potential drivers of Alzheimer's disease progression. demneuropsy.com.br Studies have shown a significant elevation of cortisol levels in the cerebrospinal fluid (CSF) of individuals with Alzheimer's, which may be linked to cognitive decline. demneuropsy.com.brfrontiersin.org While changes in CSF ACTH levels in Alzheimer's disease are still considered inconclusive, the broader connection between HPA axis hormones and cognitive impairment is well-established. demneuropsy.com.brnih.gov

Early clinical research in elderly individuals with mild senile organic brain syndrome indicated that ACTH (4-10) administration could reduce symptoms of depression and confusion while increasing feelings of vigor. nih.gov The data also suggested a potential enhancement of memory retrieval. nih.gov

Table 4: Research Findings on ACTH (4-10) and Analogues in Cognitive Impairment

| Compound/Analogue | Research Model/Population | Key Findings |

|---|---|---|

| Semax | In Vitro (Rat Neuronal Cultures) | Increased survival of cholinergic basal forebrain neurons by 1.5-1.7 fold. nih.govresearchwithrutgers.com Stimulated choline acetyltransferase activity. nih.govresearchwithrutgers.com |

| ACTH (4-10) | Human (Elderly with Organic Brain Syndrome) | Reduced depression and confusion; increased vigor. nih.gov Indicated a potential enhancement of memory retrieval. nih.gov |

Metabolic Regulation Research

The melanocortin system, to which ACTH and its fragments belong, plays a crucial role in the hypothalamic regulation of body weight and energy expenditure. nih.gov Research has explored the effects of the MSH/ACTH(4-10) fragment on metabolic processes in humans. Intranasal administration of this peptide in healthy male volunteers was found to cause a significant increase in lipolysis (the breakdown of fats) in subcutaneous white adipose tissue. nih.gov Glycerol (B35011) concentrations in this tissue, a marker of lipolysis, increased by over 50% compared to baseline after administration. nih.gov This effect was not observed in skeletal muscle. nih.gov The study also noted that the peptide enhanced sympathoexcitation, suggesting a central nervous system-mediated effect on energy metabolism. nih.gov

The potential of ACTH (4-10) as a substitution therapy has also been investigated in rare genetic disorders. In patients with proopiomelanocortin (POMC) deficiency, a condition that leads to severe obesity due to a lack of melanocortin peptides, a trial was conducted using intranasal ACTH (4-10). oup.com Despite promising reports of its anorexic effects in other contexts, the three-month trial with increasing doses of ACTH (4-10) did not result in any observable effect on body weight, metabolic rate, or body composition in these patients. oup.com The researchers suggested that the significantly lower affinity of ACTH (4-10) for the melanocortin 4 receptor (MC4R) compared to α-MSH might be a key reason for its lack of efficacy in this specific, complete deficiency state. oup.com

Influence on Lipolysis in White Adipose Tissue

The adrenocorticotropic hormone fragment ACTH (4-10) has been a subject of research for its effects on lipid metabolism, particularly its ability to stimulate the breakdown of fats, a process known as lipolysis, in white adipose tissue (WAT). In rodent models, ACTH has been shown to directly induce lipolysis in adipocytes. biologists.compsu.edu This action is mediated through its binding to the melanocortin 2 receptor (MC2R) on the surface of fat cells. biologists.comnih.gov The activation of MC2R initiates a signaling cascade involving a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). biologists.com The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates key proteins involved in the lipolytic process, such as hormone-sensitive lipase (B570770) (HSL). biologists.comnih.gov

In humans, the direct lipolytic effect of ACTH on adipocytes is less clear, with some studies suggesting it lacks significant activity when applied directly to human fat cells. nih.gov However, research has demonstrated that central administration of ACTH (4-10) can induce lipolysis in human WAT. A study involving the intranasal application of the melanocortin 4 receptor (MC4R) agonist MSH/ACTH (4-10) in healthy male volunteers showed a significant increase in glycerol concentrations in abdominal subcutaneous WAT, indicating an increase in lipolysis. nih.gov Forty-five minutes after administration, glycerol levels in WAT rose by 53.4±19.3% compared to baseline and remained significantly elevated throughout the experiment when compared to a placebo. nih.gov This effect is believed to be mediated by the central nervous system, where ACTH (4-10) acts on MC4Rs, leading to an activation of the sympathetic nervous system which in turn stimulates lipolysis in adipose tissue. nih.govnih.gov

Table 1: Effect of Intranasally Administered MSH/ACTH (4-10) on Lipolysis in Human White Adipose Tissue

| Parameter | Treatment Group (MSH/ACTH (4-10)) | Placebo Group |

|---|---|---|

| Change in WAT Glycerol Concentration | ↑ 53.4 ± 19.3% from baseline | No significant change |

| Sympathoexcitation (response to nitroprusside) | 569 ± 69% increase to baseline | 315 ± 64% increase to baseline |

Research as a Potential Anorexic Factor

The role of ACTH (4-10) as a potential anorexic factor, a substance that reduces appetite, has been investigated, particularly in the context of the broader melanocortin system's involvement in regulating food intake and energy balance. nih.govmdpi.com The precursor molecule to ACTH, pro-opiomelanocortin (POMC), is cleaved into several peptides, including α-melanocyte-stimulating hormone (α-MSH), which is a known potent anorexigenic agent that acts via melanocortin receptors (MC3R and MC4R) in the hypothalamus. mdpi.com

Given that ACTH (4-10) shares a common core sequence with α-MSH, it has been hypothesized to possess similar appetite-suppressing effects. Research in animal models has shown that intracerebroventricular infusion of MC4R agonists can reduce food intake. nih.gov However, studies directly examining the anorexic potential of ACTH (4-10) in humans have yielded inconclusive results. In a clinical trial involving patients with POMC deficiency, a condition characterized by severe early-onset obesity, intranasal administration of ACTH (4-10) over a three-month period did not result in any change in body weight or metabolic rate. nih.gov This suggests that, at least in this specific patient population with a complete lack of endogenous melanocortin signaling, ACTH (4-10) may not have a significant compensatory anorexic effect. nih.gov The broader context of appetite regulation involves a complex interplay of various hormones and neuropeptides within the gut-brain axis, where factors like ghrelin stimulate hunger, while others like leptin and certain gut hormones signal satiety. mdpi.comscispace.com

Stress Response System Modulation

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling

The hypothalamic-pituitary-adrenal (HPA) axis is the central neuroendocrine system that governs the body's response to stress. frontiersin.org The process is initiated in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary gland to release ACTH. frontiersin.orgoup.com ACTH then travels through the bloodstream to the adrenal glands, where it stimulates the production and release of cortisol, the primary stress hormone. frontiersin.orgoup.com Cortisol, in turn, exerts a negative feedback effect on both the hypothalamus and the pituitary to downregulate the production of CRH and ACTH, thus maintaining homeostasis. oup.com

ACTH (4-10), as a fragment of the full ACTH molecule, is intrinsically linked to this axis. While the full ACTH peptide is the primary driver of cortisol secretion, research into analogues of ACTH (4-10), such as Semax, has shed light on the potential modulatory roles of these smaller fragments within the central nervous system. Semax has been shown to influence the dopaminergic and serotoninergic systems in the brain of rodents, systems that are known to be affected by stress. researchgate.net The activation of the HPA axis is a key adaptive response to stress, and the components of this axis, including ACTH, are crucial for orchestrating the physiological changes necessary to cope with the stressor. frontiersin.orgheraldopenaccess.us Chronic stress can lead to changes in the HPA axis, such as adrenal hyperplasia and hypertrophy, resulting in an enhanced maximal corticosterone (B1669441) response to ACTH. physiology.org

Facilitation of Adaptive Processes to Extreme Environmental Conditions

The body's ability to adapt to extreme environmental conditions, such as hypoxia (low oxygen), is a critical survival mechanism that heavily involves the neuroendocrine stress response system. scispace.com Exposure to such stressors activates the HPA axis, leading to an increase in circulating ACTH and subsequently cortisol. physiology.orgphysiology.org This hormonal cascade is a fundamental part of the physiological adaptation to maintain homeostasis under challenging conditions. mdpi.com

Cardiocirculatory System Modulation

Regulation of Mean Arterial Pressure and Heart Rate

ACTH (4-10) and its analogues have been shown to exert effects on the cardiovascular system, specifically in the regulation of mean arterial pressure (MAP) and heart rate. nih.govnih.gov Intravenous administration of ACTH (4-10) in conscious rats has been found to produce dose-dependent increases in both MAP and heart rate. nih.gov However, it is noteworthy that the structurally related peptide, γ2-melanocyte-stimulating hormone (γ2-MSH), is significantly more potent in this regard. nih.gov

The cardiovascular effects of these peptides are thought to be mediated through the central nervous system. nih.gov Structure-activity relationship studies have indicated that the core sequence responsible for these cardiovascular effects is His-Phe-Arg-Trp, which corresponds to ACTH (6-9). nih.gov The pressor and tachycardiac responses to these peptides are more pronounced when administered via the intracarotid artery compared to intravenous injection, further supporting a central site of action. nih.gov In sheep, infusions of ACTH have also been shown to increase mean arterial pressure in a dose-dependent manner. ahajournals.orgahajournals.org

Table 2: Cardiovascular Effects of ACTH (4-10) and Analogues in Animal Models

| Compound | Animal Model | Route of Administration | Observed Effect on Mean Arterial Pressure (MAP) | Observed Effect on Heart Rate | Reference |

|---|---|---|---|---|---|

| ACTH (4-10) | Conscious Rats | Intravenous | Dose-dependent increase | Dose-dependent increase | nih.gov |

| γ2-MSH | Conscious Rats | Intravenous | Dose-dependent increase (5-10 times more potent than ACTH (4-10)) | Dose-dependent increase | nih.gov |

| ACTH (4-10) | Conscious Rats | Intracarotid | Increase | Increase | nih.gov |

| ACTH | Sheep | Intravenous Infusion | Dose-dependent increase | Inconsistent changes | ahajournals.org |

Attenuation of Ischemia/Reperfusion-Induced Cardiac Injury

The peptide fragment ACTH (4-10) has been investigated for its potential to mitigate cardiac damage following ischemia/reperfusion (I/R) events. Research has focused on its ability to improve the recovery of heart function and reduce tissue injury after a period of restricted blood flow followed by its restoration.

Studies on isolated rat hearts subjected to 30 minutes of ischemia and 120 minutes of reperfusion have demonstrated a significant protective effect of ACTH (4-10) pretreatment. nih.gov In these experiments, the administration of ACTH (4-10) 12 hours prior to the ischemic event led to a notable improvement in post-ischemic cardiac function. However, when the fragment was administered at the moment of reperfusion, it did not show the same beneficial effects on myocardial recovery. nih.gov

Detailed Research Findings

The primary outcomes of this research indicated that ACTH (4-10) treatment resulted in a significant recovery of key hemodynamic parameters. Specifically, there were marked improvements in aortic flow, coronary flow, and left ventricular developed pressure compared to untreated control groups. nih.gov These findings suggest that the peptide helps preserve the mechanical function of the heart after an I/R insult.

Table 1: Effect of ACTH (4-10) on Cardiac Function After Ischemia/Reperfusion in Isolated Rat Hearts

| Parameter | Control Group (Post-Reperfusion) | ACTH (4-10) Treated Group (Post-Reperfusion) |

|---|---|---|

| Aortic Flow | 15.3 ± 0.9 ml/min | 20.7 ± 1.3 ml/min |

| Coronary Flow | 6.5 ± 0.9 ml/min | 24.8 ± 1.8 ml/min |

| Left Ventricular Developed Pressure | 10 ± 0.6 kPa | 13.7 ± 0.7 kPa |

Data sourced from a study on isolated rat hearts subjected to 30-min ischemia followed by 120-min reperfusion. nih.gov

The mechanisms underlying these cardioprotective effects appear to be multifactorial. Research points to the modulation of apoptotic pathways as a key factor. Treatment with ACTH (4-10) led to a decrease in the activity of caspase-3, a critical enzyme in the execution phase of apoptosis, and a general reduction in cardiomyocyte and endothelial cell apoptosis. nih.govsigmaaldrich.comscribd.com

Furthermore, the protective action of ACTH (4-10) is linked to the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with known antioxidant and cytoprotective properties. The increased expression of HO-1 protein suggests that the peptide enhances the heart's endogenous defense mechanisms against the oxidative stress that characterizes ischemia/reperfusion injury. nih.govsigmaaldrich.com

Analogues of ACTH (4-10), such as Semax (ACTH(4-7)PGP), have also been noted for their cardioprotective effects in experimental models of ischemia and reperfusion-induced cardiac injury, suggesting that this class of peptides holds therapeutic promise. pskgu.ruresearchgate.net

Research Methodologies and Experimental Paradigms

In Vitro Studies

In vitro research provides a foundational understanding of the molecular and cellular mechanisms of ACTH (4-10). These studies, conducted in controlled laboratory settings, allow for the precise investigation of the compound's interactions with biological targets.

Receptor binding assays are crucial for determining the affinity and specificity of a ligand for its receptor. wikipedia.orggiffordbioscience.com Radioligand binding assays, a common type, use a radioactively labeled compound (like a ³H-ligand) to quantify its binding to a target receptor. giffordbioscience.comresearchgate.net These assays are instrumental in drug discovery for measuring binding affinity (Kd), inhibition constants (Ki), and the total number of available binding sites (Bmax). giffordbioscience.com

For melanocortin receptors, including the ACTH receptor (MC2R), these assays have been fundamental. Studies have shown that specific amino acid residues within the ACTH sequence are critical for binding and potency. For instance, substituting the Phenylalanine at position 7 (Phe⁷) in ACTH with a D-isomer (d-Phe) was found to decrease both ligand binding affinity and potency at the MC2R. nih.gov This suggests that the specific conformation of Phe⁷ is vital for its interaction with the third transmembrane domain of the ACTH receptor, which is a key region for ligand selectivity. nih.gov The first use of a radioligand on a G protein-coupled receptor (GPCR) involved an iodine-125 (B85253) labeled ACTH against its receptor, highlighting the historical importance of this technique in endocrinology research. researchgate.net

Cell culture models offer a simplified, yet powerful, system to study the effects of compounds on specific cell types.

Neuronal and Glial Cells: Analogs of ACTH (4-10), such as Semax, have demonstrated neurotrophic effects in primary neuronal cultures. researchgate.net Research on astrocyte cell repair in spinal cord injury models indicates that ACTH (4-10) analogs can reduce the extent of cell damage. gssrr.org

Adrenal Tumor Cells: The human adrenocortical carcinoma cell line NCI-H295 is a widely used model to study adrenal steroidogenesis. tohoku.ac.jpmdpi.com In these cells, ACTH is a primary regulator of steroid hormone production and enhances the expression of genes for steroidogenic enzymes through the cAMP signaling pathway. tohoku.ac.jp However, some adrenal tumor cell lines, like the Y1 mouse cell line, are unresponsive to ACTH stimulation. mdpi.com In undifferentiated adrenocortical carcinomas, the expression of the ACTH receptor is often lost, which is associated with more aggressive tumor growth. nih.gov Studies on ectopic ACTH-secreting tumors have utilized single-cell RNA sequencing to identify unique tumor cell types that produce multiple hormones. nih.govelifesciences.org

These assays measure how a substance affects the concentration of neurotransmitters in the synaptic cleft, providing insight into its neuromodulatory properties. mdpi.com ACTH (4-10) has been shown to influence several neurotransmitter systems.

Cholinergic System: At the mouse neuromuscular junction, ACTH (4-10) was found to increase the frequency of miniature endplate potentials and the amplitude of endplate potentials. This presynaptic action leads to an increase in the quantal content of the endplate potential, suggesting an enhancement of acetylcholine (B1216132) release. nih.gov

Dopaminergic and Serotoninergic Systems: An analog of ACTH (4-10), Semax, has been shown to activate dopaminergic and serotoninergic brain systems in rodents. researchgate.net It significantly increased the levels of serotonin (B10506) and its metabolite in the striatum. researchgate.net

Preclinical Animal Models

Animal models are indispensable for studying the systemic effects of a compound in a living organism, bridging the gap between in vitro findings and potential clinical applications.

Behavioral tests in animals are used to evaluate the impact of substances on learning and memory. researchgate.net

Passive and Active Avoidance: The passive avoidance test is a fear-motivated task used to assess memory. researchgate.net Studies have indicated that ACTH and its fragments, including ACTH (4-10), can improve the retention of a passive avoidance response. escholarship.orgresearchgate.net The active place avoidance (APA) task is a hippocampal-dependent test that measures spatial learning and memory. frontiersin.org

Short-Term Memory: The effects of ACTH (4-10) on short-term memory have been investigated in human volunteers. In one study, the peptide had no effect on unisensory short-term memory tasks but impaired performance on a more complex bisensory task that requires significant attentional focus. nih.gov This suggests that ACTH (4-10) might act on general arousal processes rather than directly on memory-focused mechanisms. nih.gov

Animal models of acute injury are used to test the neuroprotective potential of therapeutic compounds.

Spinal Cord Injury (SCI): In rat models of spinal cord compression injury, an analog of ACTH (4-10) has demonstrated significant neuroprotective and anti-inflammatory properties. gssrr.orgresearchgate.netunair.ac.id Administration of the peptide was shown to decrease the expression of pro-inflammatory cytokines like IL-6 and IL-8 and increase the expression of anti-inflammatory cytokines such as IL-10 and IL-13. researchgate.netunair.ac.idnih.govf1000research.com The timing of administration post-injury appears to be a critical factor, with earlier treatment leading to better outcomes in reducing astrocyte cell damage. gssrr.org

Brain Ischemia: The ACTH (4-10) analog, Semax, has been actively used in the context of brain ischemia, where it is reported to have neuroprotective effects, partly by increasing levels of neurotrophic factors. researchgate.netunair.ac.idf1000research.com

Research Findings Summary

The following tables provide a summary of the key research findings for ACTH (4-10) and its analogs.

Table 1: In Vitro Study Findings

| Methodology | Model System | Key Findings | Citations |

|---|---|---|---|

| Receptor Binding Assay | Melanocortin-2 Receptor (MC2R) | Phe⁷ residue is critical for ligand binding affinity and potency. | nih.gov |